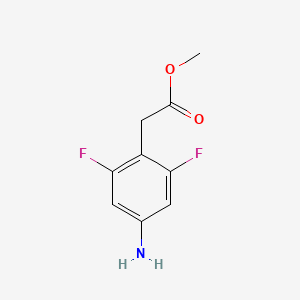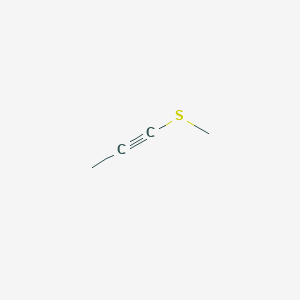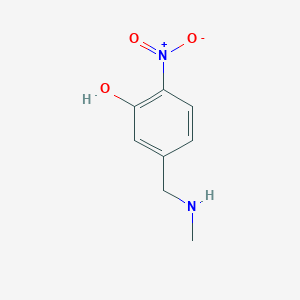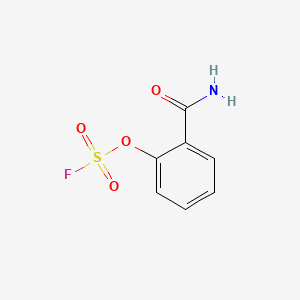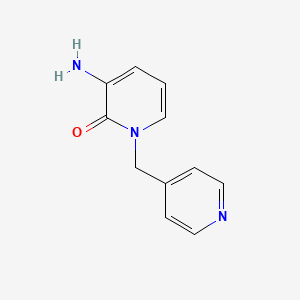
(3R)-1-(4-aminophenyl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-1-(4-aminophenyl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with an aminophenyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(4-aminophenyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl halide reacts with the pyrrolidine ring.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, where a suitable oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), is used to oxidize the corresponding precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production may be employed to enhance yield and purity.
化学反应分析
Types of Reactions
(3R)-1-(4-aminophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The aminophenyl group can be reduced to form a corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
(3R)-1-(4-aminophenyl)pyrrolidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of (3R)-1-(4-aminophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The aminophenyl group can engage in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(3R)-1-(4-hydroxyphenyl)pyrrolidin-3-ol: Similar structure but with a hydroxyl group instead of an amino group.
(3R)-1-(4-methylphenyl)pyrrolidin-3-ol: Similar structure but with a methyl group instead of an amino group.
Uniqueness
(3R)-1-(4-aminophenyl)pyrrolidin-3-ol is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and biological research.
属性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
(3R)-1-(4-aminophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H14N2O/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7,11H2/t10-/m1/s1 |
InChI 键 |
QSXNLJITQBHSMT-SNVBAGLBSA-N |
手性 SMILES |
C1CN(C[C@@H]1O)C2=CC=C(C=C2)N |
规范 SMILES |
C1CN(CC1O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13526513.png)




![1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene](/img/structure/B13526526.png)

